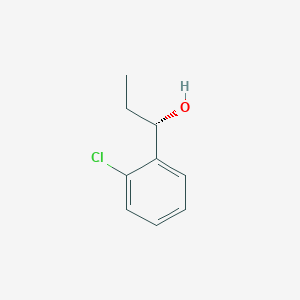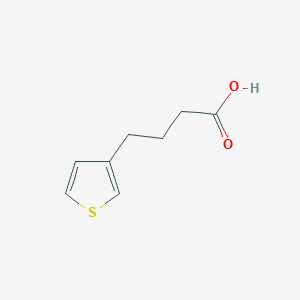
4-(3-Thienyl)butyric acid
Descripción general
Descripción
4-(3-Thienyl)butyric acid is a monocarboxylic acid that is butyric acid bearing a 2-thienyl group at position 4 . It belongs to the class of organic compounds known as heteroaromatic compounds .
Synthesis Analysis
A series of tri- and diorganotin (IV) derivatives of 4-(2-thienyl)butyric acid have been synthesized by the reaction of ligand acid with tri- and diorganotin salts in 1:1 and 2:1 molar ratios, respectively . The synthesized compounds have been confirmed by CHNS elemental analyses, FTIR, multinuclear NMR (1H and 13C) spectroscopy, and X-ray diffraction studies .Molecular Structure Analysis
The molecular weight of 4-(3-Thienyl)butyric acid is 170.23 . NMR data reveal a 5-coordinate geometry for the triorganotin (IV) derivatives, while 6-coordinate for the diorganotin (IV) derivatives .Chemical Reactions Analysis
The synthesized compounds probably work by interfering with the ability of bacteria to form cell walls by keeping unwanted substances from entering their cells and stop the contents of their cells from leaking out .Physical And Chemical Properties Analysis
The refractive index of 4-(3-Thienyl)butyric acid is 1.532 (lit.) and its density is 1.169 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
1. Organotin (IV) Derivatives Synthesis
- Application Summary: 4-(2-thienyl)butyric acid is used in the synthesis of organotin (IV) derivatives . These derivatives have been studied for their antimicrobial properties .
- Methods of Application: The organotin (IV) derivatives of 4-(2-thienyl)butyric acid were synthesized by the reaction of 4-(2-thienyl)butyric acid with the corresponding R3SnCl or R2SnCl2 . The synthesized compounds were characterized successfully by FTIR, NMR, elemental analyses and single-crystal structural analysis .
- Results: The synthesized compounds probably work by interfering with the ability of bacteria to form cell walls by keeping unwanted substances from entering their cells and stop the contents of their cells from leaking out due which the bacteria get die . The antifungal activity of some of the tested compound is comparable to that of the standard drug, terbinafine .
2. Poultry Production
- Application Summary: Butyric acid, a short-chain fatty acid, has many beneficial effects on poultry health, performance, and egg quality when used in their diet . It can be considered for the replacement of antibiotics in livestock production systems .
- Methods of Application: Butyric acid is most efficacious against pathogenic bacteria such as Salmonella spp. and Escherichia coli, and stimulates the population of beneficial gut bacteria . It is a primary energy source for colonocytes and augments the differentiation and maturation of the intestinal cells .
- Results: Butyric acid reduces pathogenic bacteria and their toxins, enhancing gut health thereby increasing nutrient digestibility, thus leading to improved growth performance and immunity among birds .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-thiophen-3-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c9-8(10)3-1-2-7-4-5-11-6-7/h4-6H,1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICKSFILIHOSPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452942 | |
| Record name | 4-(3-THIENYL)BUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Thienyl)butyric acid | |
CAS RN |
1505-47-1 | |
| Record name | 4-(3-THIENYL)BUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(thiophen-3-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


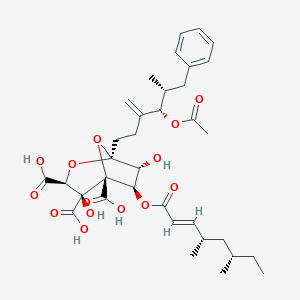
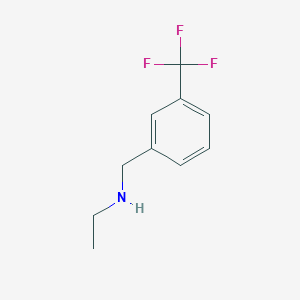
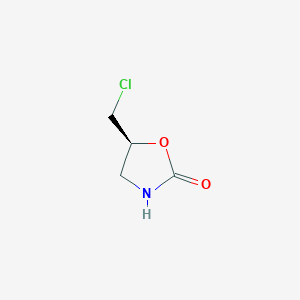
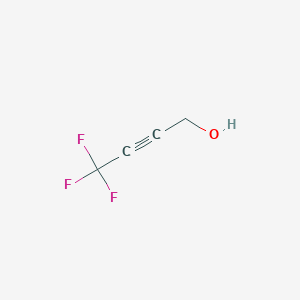
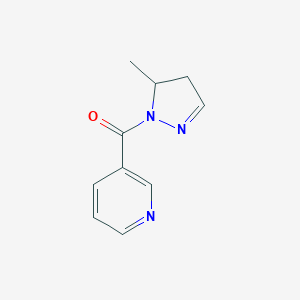
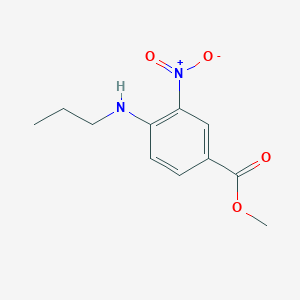
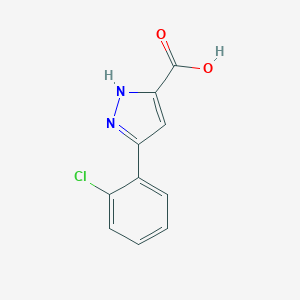
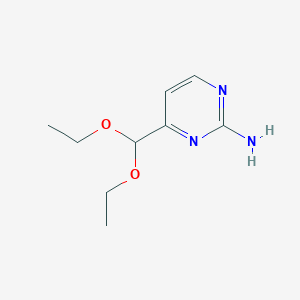
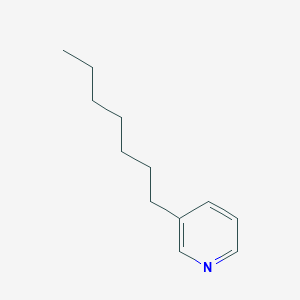
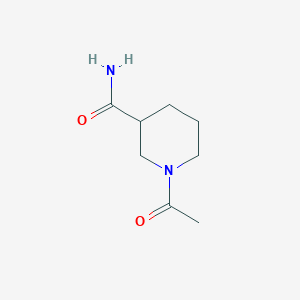
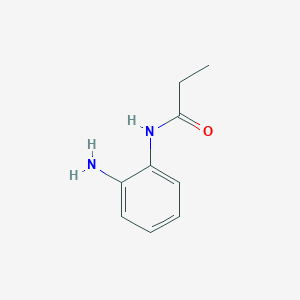
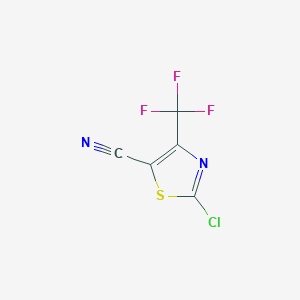
![2,3,4,5-Tetrahydro-N,N-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-1-benzazepin-5-amine](/img/structure/B177704.png)
